2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties .
Biochemical Analysis
Biochemical Properties
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . This interaction is crucial as it can influence lipid metabolism and potentially affect conditions such as obesity and diabetes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FABP4 can lead to alterations in lipid signaling pathways, affecting the expression of genes involved in lipid metabolism . Additionally, it may impact cellular energy balance and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of FABP4 involves binding to the protein’s active site, preventing the transport of fatty acids . This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in lipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of FABP4 can lead to changes in the distribution and utilization of fatty acids within cells, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes and metabolic pathways.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNNABPEZSXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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